molecular formula C16H22N2O4 B355674 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 897784-04-2

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No. B355674
CAS RN: 897784-04-2
M. Wt: 306.36g/mol
InChI Key: CRVDVDZUPQSXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid” is a chemical compound with the molecular formula C16H22N2O4 . Its molecular weight is 306.36 . The compound is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-9-12(10-8-11)17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid”, the molecular weight is 306.36 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

  • Antitumor Activity: Maftei et al. (2013) synthesized novel bioactive natural product analogs, including compounds derived from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which is structurally related to 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid. These compounds were tested for antitumor activity against a panel of 11 cell lines, showing significant potential in cancer research (Maftei et al., 2013).

  • Collagen Cross-Link Synthesis: Adamczyk et al. (1999) described the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate in the preparation of collagen cross-links, starting from a compound structurally similar to 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid (Adamczyk et al., 1999).

  • Porphyrin Biosynthesis: Shrestha‐Dawadi and Lugtenburg (2003) explored the synthesis of 5-Amino-4-oxopentanoic acid, a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme. This research has implications for understanding photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

  • Enantiomeric Excesses in Pharmaceutical Compounds: Strijtveen and Kellogg (1987) investigated the synthesis of optically active α-mercapto derivatives of carboxylic acids, related to 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid. Their research is relevant for the development of pharmaceutical compounds with high enantiomeric purity (Strijtveen & Kellogg, 1987).

  • Synthesis of Carbonic Anhydrase Inhibitors: Oktay et al. (2016) synthesized (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, structurally related to 5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid. These compounds showed significant inhibition of human carbonic anhydrase enzymes, important in treating various disorders (Oktay et al., 2016).

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

5-[4-(tert-butylcarbamoyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)18-15(22)11-7-9-12(10-8-11)17-13(19)5-4-6-14(20)21/h7-10H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDVDZUPQSXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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